molecular formula C15H14O5 B1228442 (3-Ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

(3-Ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

Cat. No. B1228442
M. Wt: 274.27 g/mol
InChI Key: GIPLQLQEWXCSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone is a member of benzophenones.

Scientific Research Applications

Carbonic Anhydrase Isoenzymes Inhibitors

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives have been studied for their ability to inhibit human carbonic anhydrase isoenzymes. These compounds, including variants like 5, 13–16, show significant inhibitory effects on these isoenzymes, particularly hCA I and hCA II, with compound 14 demonstrating the highest inhibition effect against hCA I and compound 13 against hCA II (Nar, Çetinkaya, Gülçin, & Menzek, 2013).

Antioxidant Properties

Research on the antioxidant properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives revealed effective antioxidant power. Phenol 5, which contains two phenolic rings and five phenolic hydroxyl groups, was identified as the most potent antioxidant and radical scavenger among the synthesized compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Synthesis and Biological Activities

Various synthetic methodologies for derivatives of (3-Ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone have been developed, focusing on the synthesis and biological evaluation of these compounds. These studies have explored the antimicrobial, anti-inflammatory, antiviral, and antiestrogenic activities of these derivatives (Mzozoyana & van Heerden, 2017; Jones et al., 1979; Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(3-ethoxyphenyl)-(2,3,4-trihydroxyphenyl)methanone

InChI

InChI=1S/C15H14O5/c1-2-20-10-5-3-4-9(8-10)13(17)11-6-7-12(16)15(19)14(11)18/h3-8,16,18-19H,2H2,1H3

InChI Key

GIPLQLQEWXCSIX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)C2=C(C(=C(C=C2)O)O)O

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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